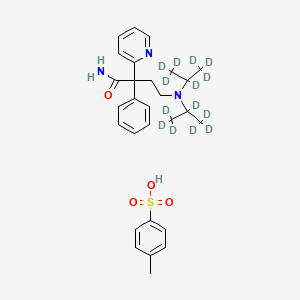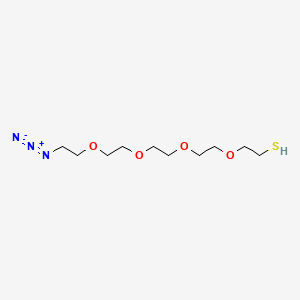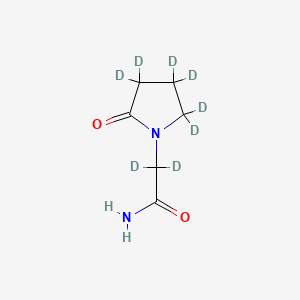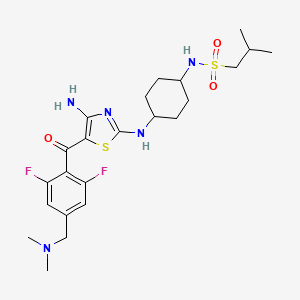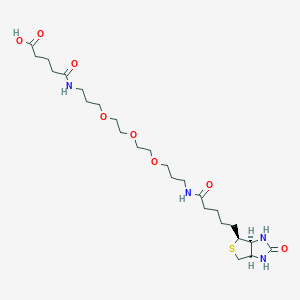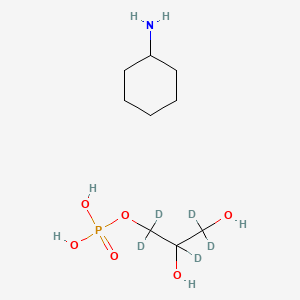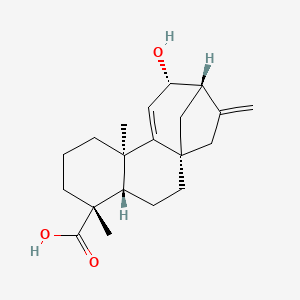
12|A-Hydroxygrandiflorenic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12α-Hydroxygrandiflorenic acid is a diterpenoid compound isolated from the whole plant of Wedelia chinensis (Osbeck.) . It is known for its unique chemical structure and potential biological activities. The compound has a molecular weight of 316.43 and a molecular formula of C20H28O3 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12α-Hydroxygrandiflorenic acid can be achieved through the biotransformation of grandiflorenic acid using the permeabilized fungus Fusarium graminearum. The biotransformed product is isolated by column chromatography and its structure is determined by mass spectrum and nuclear magnetic resonance analysis .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of 12α-Hydroxygrandiflorenic acid. Most of the compound is obtained through extraction from natural sources, specifically from the plant Wedelia chinensis .
Análisis De Reacciones Químicas
Types of Reactions: 12α-Hydroxygrandiflorenic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 12α position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
12α-Hydroxygrandiflorenic acid has several scientific research applications, including:
Mecanismo De Acción
The exact mechanism of action of 12α-Hydroxygrandiflorenic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological activities .
Comparación Con Compuestos Similares
Grandiflorenic acid: The parent compound from which 12α-Hydroxygrandiflorenic acid is derived.
12α-Methoxygrandiflorenic acid: A methoxy derivative of grandiflorenic acid.
ent-17-Hydroxykaura-9(11),15-dien-19-oic acid: Another diterpenoid isolated from Wedelia trilobata.
Uniqueness: 12α-Hydroxygrandiflorenic acid is unique due to its specific hydroxylation at the 12α position, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C20H28O3 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
(1S,4S,5R,9R,12S,13S)-12-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid |
InChI |
InChI=1S/C20H28O3/c1-12-10-20-8-5-15-18(2,6-4-7-19(15,3)17(22)23)16(20)9-14(21)13(12)11-20/h9,13-15,21H,1,4-8,10-11H2,2-3H3,(H,22,23)/t13-,14-,15-,18+,19+,20+/m0/s1 |
Clave InChI |
YKLRBAUBANVECM-ITWPWFMSSA-N |
SMILES isomérico |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=C[C@@H]([C@@H](C3)C(=C)C4)O)(C)C(=O)O |
SMILES canónico |
CC12CCCC(C1CCC34C2=CC(C(C3)C(=C)C4)O)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)
![1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone](/img/structure/B12411546.png)
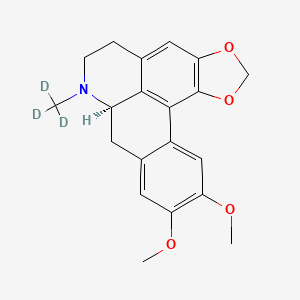


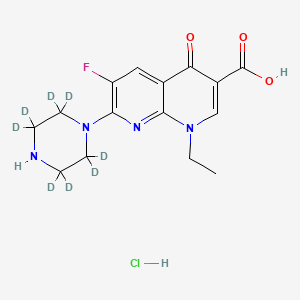
![(1R,3R)-1-[2,6-difluoro-4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenyl]-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B12411577.png)
